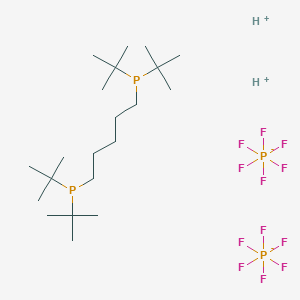
1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) is an organophosphorus compound widely used in various chemical applications. It is known for its role as a ligand in coordination chemistry, where it forms complexes with transition metals. The compound has a molecular formula of C21H48F12P4 and a molecular weight of 652.48 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) can be synthesized through the reaction of 1,5-pentanediol with tert-butyl phosphonic acid chloride. This reaction involves a series of steps, including the formation of intermediate compounds, which are then converted to the final product .
Industrial Production Methods: The industrial production of 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development and as a component in diagnostic agents.
Industry: The compound is used in the manufacturing of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and synthetic catalysts, where the compound acts as a stabilizing ligand .
Comparaison Avec Des Composés Similaires
1,5-Bis(diphenylphosphino)pentane: Used as a ligand in cross-coupling reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Known for its role in forming stable metal complexes
Uniqueness: 1,5-BIs(di-tert-butylphosphino)pentane hexafluorophosphate(V) is unique due to its high stability and ability to form strong complexes with a wide range of transition metals. This makes it particularly valuable in catalytic applications and research involving metal-ligand interactions .
Propriétés
Formule moléculaire |
C21H48F12P4 |
|---|---|
Poids moléculaire |
652.5 g/mol |
Nom IUPAC |
ditert-butyl(5-ditert-butylphosphanylpentyl)phosphane;hydron;dihexafluorophosphate |
InChI |
InChI=1S/C21H46P2.2F6P/c1-18(2,3)22(19(4,5)6)16-14-13-15-17-23(20(7,8)9)21(10,11)12;2*1-7(2,3,4,5)6/h13-17H2,1-12H3;;/q;2*-1/p+2 |
Clé InChI |
JJMQKZIBMBJVTJ-UHFFFAOYSA-P |
SMILES canonique |
[H+].[H+].CC(C)(C)P(CCCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)

![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


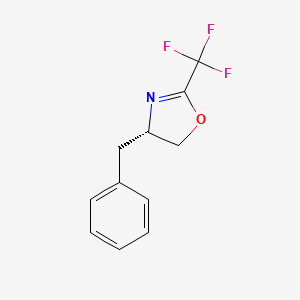
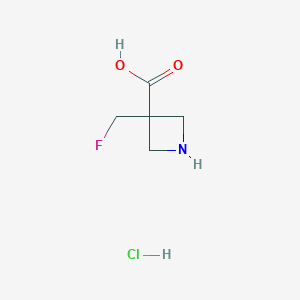
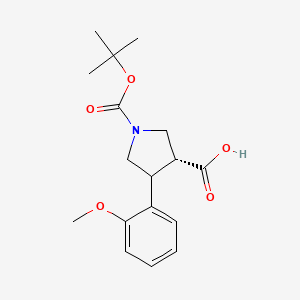
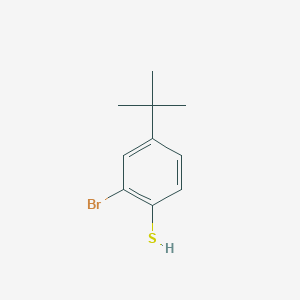
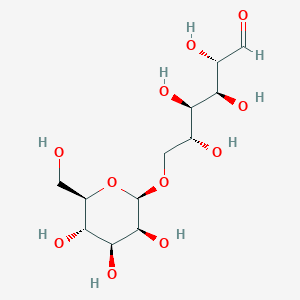
![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
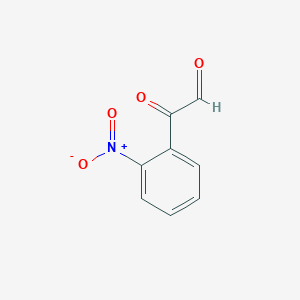
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
